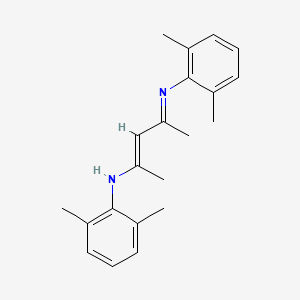![molecular formula C30H49MoNO2 B12321698 butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12321698.png)
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is a complex organometallic compound It is characterized by the presence of a molybdenum center coordinated to a butan-1-ol ligand and a bulky imino ligand derived from 2,6-di(propan-2-yl)phenyl and 2-methyl-2-phenylpropylidene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum typically involves the reaction of molybdenum precursors with the appropriate ligands under controlled conditions. One common method involves the use of molybdenum hexacarbonyl as the molybdenum source, which reacts with the ligands in a stepwise manner. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or THF (tetrahydrofuran). The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the principles of organometallic synthesis, such as the use of high-purity reagents, controlled reaction environments, and purification techniques like crystallization or chromatography, would be applicable.
化学反応の分析
Types of Reactions
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum can undergo various types of chemical reactions, including:
Oxidation: The molybdenum center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can also occur, often involving the molybdenum center.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the addition of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state molybdenum complexes, while reduction reactions could produce lower oxidation state species. Substitution reactions result in complexes with different ligand environments.
科学的研究の応用
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum has several scientific research applications, including:
Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, such as olefin metathesis or hydrogenation reactions.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or magnetism.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in medicinal chemistry or biochemistry.
Industrial Processes: Although not widely used industrially, its catalytic properties could be harnessed for specific chemical processes.
作用機序
The mechanism by which butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum exerts its effects is primarily through its ability to coordinate and activate various substrates. The molybdenum center plays a crucial role in facilitating these reactions by providing a site for substrate binding and activation. The bulky ligands around the molybdenum center can influence the reactivity and selectivity of the compound, making it a versatile catalyst.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a solvent in organic synthesis.
Berberine: A natural compound with potential antidiabetic properties, acting through various pathways.
Adapalene Related Compound E: A reference standard used in pharmaceutical research.
Uniqueness
Butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is unique due to its specific combination of ligands and the presence of a molybdenum center. This combination imparts distinct reactivity and selectivity, making it valuable for specialized applications in catalysis and material science.
特性
分子式 |
C30H49MoNO2 |
|---|---|
分子量 |
551.7 g/mol |
IUPAC名 |
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |
InChIキー |
QVDRLLLDKSCPJO-UHFFFAOYSA-N |
正規SMILES |
CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


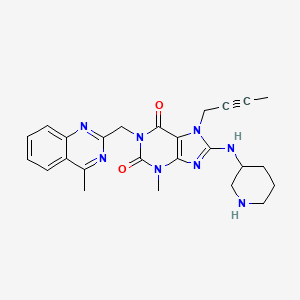
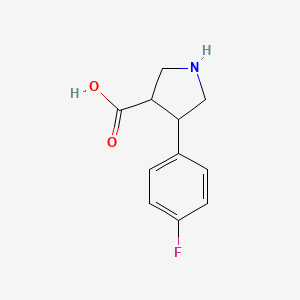
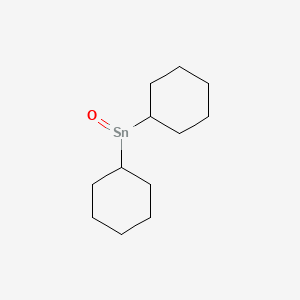
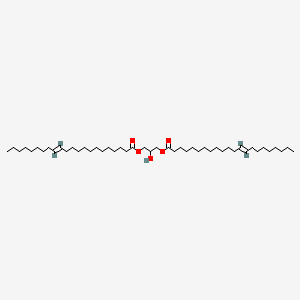
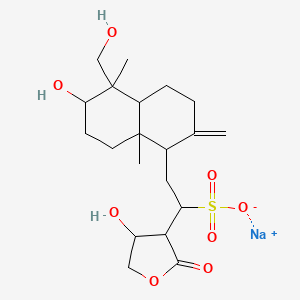
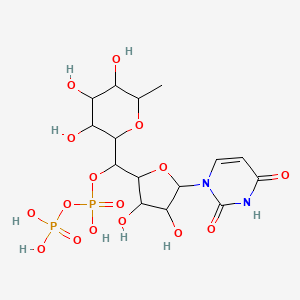

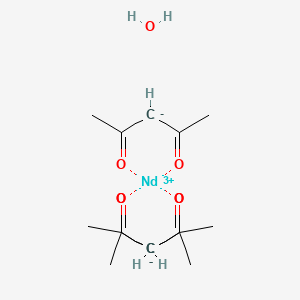
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
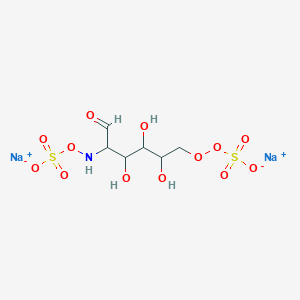
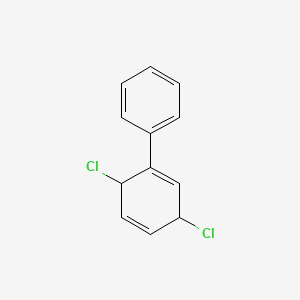
![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12321666.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12321667.png)
